Piperonyl Butoxide-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

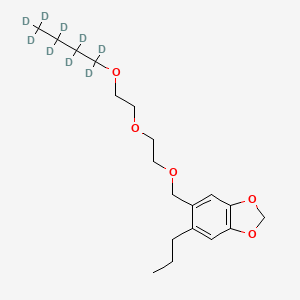

Molecular Formula |

C19H30O5 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |

InChI Key |

FIPWRIJSWJWJAI-NPNXCVMYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |

Canonical SMILES |

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Piperonyl Butoxide-d9: A Technical Guide for Researchers

An in-depth examination of the properties, primary applications, and analytical methodologies for the deuterated synergist, Piperonyl Butoxide-d9.

This technical guide provides a comprehensive overview of this compound (PBO-d9), a deuterated analog of the widely used pesticide synergist, Piperonyl Butoxide (PBO). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties of PBO-d9, its principal role as an internal standard in quantitative analysis, and detailed experimental protocols for its application.

Core Concepts: Understanding Piperonyl Butoxide and its Deuterated Form

Piperonyl Butoxide is a semi-synthetic derivative of safrole.[1] While it possesses minimal intrinsic pesticidal activity, its primary function is as a synergist, enhancing the efficacy of various insecticides such as pyrethrins, pyrethroids, and carbamates.[1][2] The synergistic effect of PBO stems from its ability to inhibit cytochrome P450 enzymes in insects.[2][3] These enzymes are crucial for the detoxification of foreign compounds, and by inhibiting them, PBO allows the insecticide to persist longer in the insect's body, thereby increasing its potency.[1][2]

This compound is a stable, isotopically labeled version of PBO where nine hydrogen atoms on the butyl side chain have been replaced with deuterium atoms. This isotopic labeling makes PBO-d9 an ideal internal standard for quantitative analytical methods, particularly those employing mass spectrometry.

Data Presentation: Chemical and Physical Properties

The chemical and physical properties of Piperonyl Butoxide and its deuterated analog are summarized in the table below for easy comparison.

| Property | Piperonyl Butoxide (PBO) | This compound (PBO-d9) |

| Molecular Formula | C₁₉H₃₀O₅[4] | C₁₉H₂₁D₉O₅[5] |

| Molecular Weight | 338.4 g/mol [4] | 347.5 g/mol [6] |

| CAS Number | 51-03-6[4] | 1329834-53-8[6] |

| Appearance | Pale yellow to light brown liquid[1][4] | Not explicitly stated, but expected to be similar to PBO. |

| Solubility | Soluble in acetonitrile, chloroform, and methanol. | Soluble in acetonitrile. |

| Primary Use | Pesticide Synergist[1] | Internal Standard for quantitative analysis of PBO |

Signaling Pathway: Mechanism of Cytochrome P450 Inhibition

Piperonyl Butoxide's synergistic activity is achieved through the inhibition of the insect's primary detoxification pathway mediated by cytochrome P450 monooxygenases. The diagram below illustrates this mechanism.

Experimental Protocols: Quantitative Analysis of Piperonyl Butoxide using LC-MS/MS

The following is a detailed methodology for the quantitative analysis of Piperonyl Butoxide in a water sample using this compound as an internal standard, based on established analytical principles.

4.1. Materials and Reagents

-

Piperonyl Butoxide (PBO) analytical standard

-

This compound (PBO-d9) internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Solid Phase Extraction (SPE) C18 cartridges

4.2. Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes with 5 mL of acetonitrile.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the eluted sample.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.

4.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 30% B

-

7.1-10 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitored Transitions (MRM):

-

Piperonyl Butoxide: Precursor Ion > Product Ion 1, Product Ion 2

-

This compound: Precursor Ion > Product Ion 1, Product Ion 2

-

4.4. Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of Piperonyl Butoxide and a constant concentration of this compound. Generate a calibration curve by plotting the ratio of the peak area of PBO to the peak area of PBO-d9 against the concentration of PBO. The concentration of PBO in the unknown samples can then be determined from this calibration curve.

Experimental Workflow: Quantitative Analysis using an Internal Standard

The following diagram illustrates the logical workflow for a typical quantitative analysis experiment utilizing an internal standard like this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Piperonyl Butoxide as a Synergist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperonyl butoxide (PBO) is a widely utilized insecticide synergist that significantly enhances the potency of various insecticidal agents, most notably pyrethrins and synthetic pyrethroids. While possessing minimal intrinsic insecticidal activity, PBO's primary function lies in its ability to inhibit the metabolic detoxification machinery of insects. This technical guide delves into the core mechanism of PBO's synergistic action, focusing on its interaction with cytochrome P450 monooxygenases. It provides a comprehensive overview of the biochemical pathways, quantitative data on its efficacy, detailed experimental protocols for its study, and a discussion of the transcriptional regulation involved in the insect's response to PBO exposure.

Core Mechanism of Action: Inhibition of Cytochrome P450

The principal mechanism by which piperonyl butoxide exerts its synergistic effect is through the inhibition of cytochrome P450 monooxygenases (P450s), a superfamily of enzymes crucial for the detoxification of xenobiotics, including insecticides.[1][2][3][4][5]

Insects possess a diverse array of P450 enzymes that metabolize insecticides, rendering them less toxic and facilitating their excretion. This metabolic breakdown is a primary mechanism of insecticide resistance. PBO acts as a potent inhibitor of these P450 enzymes.[1][2][3] By binding to the active site of the P450 enzyme, PBO competitively prevents the insecticide from being metabolized.[5] This inhibition leads to a higher concentration of the active insecticide within the insect's body for a prolonged period, thereby increasing its toxicity and efficacy.[5]

The methylenedioxyphenyl (MDP) moiety in the chemical structure of PBO is critical for its inhibitory activity. It is metabolized by P450s to a reactive carbene intermediate that forms a stable complex with the heme iron of the cytochrome P450, leading to mechanism-based inhibition.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Short term transcriptional responses of P450s to phytochemicals in insects and mites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperonyl butoxide induces the expression of cytochrome P450 and glutathione S-transferase genes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical role deuterated internal standards play in achieving accurate and reproducible quantitative results in mass spectrometry. It covers the core principles, practical applications, and detailed methodologies essential for professionals in drug development and other scientific research fields.

Introduction: The Imperative for Precision

In quantitative mass spectrometry, particularly when analyzing complex biological matrices, numerous sources of variability can compromise data integrity. Sample preparation steps, chromatographic separation, and ionization efficiency in the mass spectrometer source are all potential points of error.[1][2] Deuterated internal standards are synthetic molecules identical to the analyte of interest, but with one or more hydrogen atoms replaced by its heavier, stable isotope, deuterium (²H or D).[3] This subtle mass change makes them distinguishable by the mass spectrometer, while their near-identical physicochemical properties ensure they behave just like the analyte throughout the entire analytical workflow.[1][3] Their use has become the gold standard for correcting variability, enhancing accuracy, and ensuring compliance with regulatory guidelines from bodies like the FDA and EMA.[3][4]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is a direct application of the Isotope Dilution Mass Spectrometry (IDMS) principle, a premier method for high-accuracy quantification. The fundamental concept is that the stable isotope-labeled (SIL) standard, when added to a sample in a known quantity at the earliest stage, experiences the exact same variations as the endogenous (unlabeled) analyte.[2][5]

This includes:

-

Losses during sample extraction and cleanup.

-

Variability in autosampler injection volumes. [1]

-

Fluctuations in ionization efficiency (matrix effects). [4]

Because the mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal, any variations that affect both compounds equally are canceled out. This normalization is the key to the method's power, providing a highly precise and accurate measurement of the true analyte concentration, irrespective of sample complexity or instrument drift.[3][4]

Key Advantages of Deuterated Standards

Employing deuterated standards offers numerous advantages over using no internal standard or a structural analog:

-

Correction for Matrix Effects: Biological samples like plasma and urine contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization, a phenomenon known as the matrix effect.[4] This can either suppress or enhance the analyte signal, leading to inaccurate quantification.[4] Since a deuterated standard co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effect, effectively normalizing the signal and providing an accurate result.[4][6]

-

Improved Accuracy and Precision: By compensating for variations at every step of the analytical process, deuterated standards dramatically improve the accuracy (closeness to the true value) and precision (reproducibility) of the measurement.[5][6]

-

Enhanced Method Robustness: Assays using deuterated standards are more robust and less prone to failure, reducing the need for costly and time-consuming investigations and sample re-analysis.[1][4]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended and often expected by regulatory agencies for bioanalytical method validation.[3][4][7]

Quantitative Analysis Workflow

The general workflow for using a deuterated standard in a quantitative LC-MS/MS analysis involves several key steps, from sample preparation to data processing. The process ensures that the ratio of the analyte to the standard remains constant, providing the basis for accurate quantification.

Data Presentation: The Impact on Performance

The inclusion of a deuterated internal standard significantly improves key validation parameters. The following tables summarize representative data from a bioanalytical method validation for the quantification of a therapeutic drug (e.g., Hydrocodone) in human plasma, comparing results obtained with and without an internal standard.[8]

Table 1: Comparison of Calibration Curve Performance

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Concentration Range | 25 - 500 ng/mL | 25 - 500 ng/mL |

| Regression Model | Linear | Linear |

| Correlation Coefficient (r²) | 0.985 | > 0.998 |

| Mean Accuracy (% Bias) | ± 18.5% | ± 4.2% |

Data synthesized from typical bioanalytical validation reports. The use of a deuterated standard results in a much stronger linear correlation and significantly improved accuracy across the calibration range.

Table 2: Accuracy and Precision Comparison

| QC Level | Without Internal Standard | With Deuterated Internal Standard |

| Mean Accuracy (%) | Precision (%CV) | |

| Low QC (75 ng/mL) | 81.2 | 16.8 |

| Mid QC (250 ng/mL) | 115.7 | 12.5 |

| High QC (400 ng/mL) | 90.5 | 14.3 |

Data synthesized from typical bioanalytical validation reports. Precision and accuracy are dramatically improved, falling well within the regulatory acceptance criteria (±15% for accuracy, <15% for precision) when a deuterated standard is used.[8]

Experimental Protocol: Quantification of a Drug in Plasma

This section provides a detailed methodology for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4," as an internal standard.

1. Materials and Reagents:

-

DrugX and DrugX-d4 reference standards (Isotopic purity of DrugX-d4 >98%).[3]

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid.

-

Human plasma (K2EDTA as anticoagulant).

-

96-well deep-well plates.

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of DrugX and DrugX-d4 in methanol.

-

Calibration Standards (CS): Serially dilute the DrugX stock solution with a 50:50 methanol/water mixture to prepare working solutions. Spike these into blank human plasma to create calibration standards ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (100 ng/mL), and High (800 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the DrugX-d4 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation reagent.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of standards, QCs, or unknown samples into a 96-well plate.

-

Add 200 µL of the IS working solution (50 ng/mL DrugX-d4 in acetonitrile) to all wells except for the blank matrix samples (to which 200 µL of plain acetonitrile is added).[2]

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of water containing 0.1% formic acid to each well.

-

Seal the plate and vortex briefly before placing it in the autosampler.

4. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DrugX: e.g., Q1: 450.3 -> Q3: 250.1

-

DrugX-d4: e.g., Q1: 454.3 -> Q3: 254.1

-

5. Data Analysis:

-

Integrate the chromatographic peaks for both DrugX and DrugX-d4.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of DrugX) / (Peak Area of DrugX-d4).

-

Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of DrugX in QC and unknown samples by interpolating their PAR values from the calibration curve.

Visualization of Core Concepts

The following diagrams illustrate the logical relationships in the use of deuterated standards.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry.[3] By perfectly mimicking the behavior of the target analyte, they provide a robust and reliable means to correct for nearly all sources of analytical variability.[1][6] This correction is paramount for achieving the high levels of accuracy, precision, and robustness required in regulated environments such as pharmaceutical development, clinical diagnostics, and environmental testing.[3][9] The principles and protocols outlined in this guide underscore their status as the gold standard for quantitative bioanalysis.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. youtube.com [youtube.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. researchgate.net [researchgate.net]

- 6. texilajournal.com [texilajournal.com]

- 7. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Piperonyl Butoxide-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Piperonyl Butoxide-d9, a deuterated analog of Piperonyl Butoxide. This document is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Core Compound Data

This compound is a stable, isotopically labeled version of Piperonyl Butoxide, commonly used as an internal standard in quantitative analysis. The deuterium labeling provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule.

Quantitative Data Summary

The key quantitative identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 1329834-53-8[1][2][3][4][5][6] |

| Molecular Weight | 347.5 g/mol [1][2][4] |

| Molecular Formula | C₁₉H₂₁D₉O₅[1][4][6][7] |

Experimental Protocols

Detailed experimental protocols for the use of this compound as an internal standard typically involve the following steps. The specific concentrations and volumes will vary depending on the assay and instrumentation.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

-

Preparation of Working Standard Solutions: A series of working standard solutions are prepared by serially diluting the stock solution to the desired concentration range for the calibration curve.

-

Sample Preparation: The biological matrix (e.g., plasma, urine, tissue homogenate) is spiked with a known amount of the this compound internal standard working solution. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.

-

LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte from other components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Piperonyl Butoxide and this compound.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C19H30O5 | CID 71751693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1329834-53-8 | LGC Standards [lgcstandards.com]

- 4. Piperonylbutoxide-(butyl-d9) | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 5. Piperonylbutoxide D9 (butyl D9) | LGC Standards [lgcstandards.com]

- 6. immunomart.com [immunomart.com]

- 7. scbt.com [scbt.com]

The Core Function of Piperonyl Butoxide (PBO) as a Cytochrome P450 Inhibitor in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl Butoxide (PBO) is a pivotal, non-insecticidal compound utilized in pest control formulations as a synergist. Its primary mechanism of action is the inhibition of cytochrome P450 monooxygenases (P450s), a superfamily of enzymes that constitute a primary defense mechanism in insects against xenobiotics, including insecticides.[1] By inhibiting these enzymes, PBO effectively disables the insect's ability to metabolize and detoxify insecticidal compounds, thereby increasing their potency and duration of action.[1] This guide provides an in-depth technical overview of PBO's function, focusing on its role as a P450 inhibitor, its impact on insecticide resistance, quantitative measures of its synergistic effects, and detailed experimental protocols for its study.

Introduction: The Challenge of Metabolic Insecticide Resistance

The evolution of insecticide resistance in insect populations poses a significant threat to agriculture and public health. One of the most prevalent mechanisms of resistance is metabolic resistance, wherein insects exhibit an enhanced ability to detoxify insecticides before they can reach their target sites.[2] This is often mediated by the overexpression of detoxification enzymes, particularly cytochrome P450s.[2][3] P450s, a large and diverse group of heme-containing enzymes, catalyze the oxidation of a wide range of substrates, including insecticides from various chemical classes such as pyrethroids, carbamates, and organophosphates.[1][2] The upregulation of specific P450 genes, often belonging to the CYP6, CYP9, and CYP12 families, has been strongly linked to insecticide resistance in numerous pest species.[4]

Mechanism of Action: PBO as a Cytochrome P450 Inhibitor

PBO's synergistic activity stems from its ability to act as a potent, albeit non-specific, inhibitor of insect P450s.[2] Chemically, PBO is a methylenedioxyphenyl (MDP) compound. The proposed mechanism of inhibition involves the oxidative metabolism of the MDP group by the P450 enzyme, leading to the formation of a reactive carbene intermediate. This intermediate then forms a stable, quasi-irreversible complex with the heme iron at the active site of the P450, rendering the enzyme inactive.[5] By binding to the active site, PBO acts as a competitive inhibitor, preventing the P450 from metabolizing the insecticide.[1] This leads to a higher concentration of the active insecticidal compound within the insect's body for a longer duration, ultimately resulting in increased toxicity.[1]

Quantitative Analysis of PBO's Synergistic Effect

The synergistic effect of PBO is typically quantified using the Synergism Ratio (SR) or Potentiation Factor (PF), which is the ratio of the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) of the insecticide alone to the LC50 or LD50 of the insecticide in the presence of PBO. A higher SR value indicates a greater synergistic effect.

| Insect Species | Insecticide | PBO Concentration/Ratio | Synergism Ratio (SR) / Fold Increase in Mortality | Reference |

| Aedes aegypti | Deltamethrin | 4% PBO pre-exposure | RR50 decreased from up to 72.20x to 2.47–7.22x | [2] |

| Aedes aegypti | Permethrin | 4% PBO pre-exposure | RR50 decreased from up to 127x to 3.20–13.38x | [2] |

| Anopheles gambiae | Deltamethrin | 4% PBO pre-exposure | Mortality increased from 48.2% to 81.3% (1.69-fold) | [6] |

| Anopheles gambiae | Permethrin | 4% PBO pre-exposure | Mortality increased from 33.7% to 71.8% (2.13-fold) | [6] |

| Anopheles gambiae (from M'Bé) | α-cypermethrin | 1-hour pre-exposure | Mortality increased to 100% | [7] |

| Anopheles gambiae (from M'Bé) | Deltamethrin | 1-hour pre-exposure | Mortality increased to 100% | [7] |

| Anopheles culicifacies | Deltamethrin | PBO pre-exposure | Mortality increased from 73.3-85.3% to 98.7-100% | [1] |

| Culex quinquefasciatus (wild strain) | Deltamethrin | 4% PBO, 1-hour pre-exposure | Mortality more than doubled (but remained <10%) | [8] |

| Hyalella azteca | Pyrethrins | PBO:pyrethrins ratio of 7:1 to 50:1 | LC50 reduced by a factor of 3.2 to 3.4 | [9] |

| Spodoptera exigua (resistant strain) | Beta-cypermethrin | 10 mg/L PBO | SR of 2.93 | [10] |

Signaling Pathways for P450 Upregulation in Resistant Insects

The overexpression of P450 genes in insecticide-resistant insects is a regulated process involving complex signaling pathways that respond to xenobiotic stress. Understanding these pathways is crucial for developing novel strategies to combat resistance.

The CncC/Keap1 Pathway

One of the primary pathways involved in the upregulation of detoxification genes is the Cap 'n' collar Isoform-C (CncC)/Kelch-like ECH-associated protein 1 (Keap1) pathway, which is the insect ortholog of the mammalian Nrf2/Keap1 pathway.[7][11][12] Under normal conditions, Keap1 binds to CncC in the cytoplasm, targeting it for ubiquitination and subsequent degradation.[11] Upon exposure to xenobiotics or oxidative stress, this interaction is disrupted, allowing CncC to translocate to the nucleus.[13] In the nucleus, CncC forms a heterodimer with a small Maf (musculoaponeurotic fibrosarcoma) protein and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, including many P450s, leading to their increased transcription.[7][13]

Other Regulatory Pathways

Several other signaling pathways have also been implicated in the regulation of insect P450 genes in response to xenobiotics, including:

-

Aryl Hydrocarbon Receptor (AhR) Pathway: In some insects, the AhR and its binding partner ARNT (AhR Nuclear Translocator), orthologs of the mammalian AhR pathway, can regulate the expression of certain P450s.[14][15]

-

Nuclear Receptors: Members of the nuclear receptor superfamily can act as ligand-activated transcription factors to regulate P450 gene expression.[14]

-

G-Protein Coupled Receptor (GPCR)/cAMP/PKA Pathway: This pathway can also lead to the upregulation of P450s.[14][15]

-

MAPK/CREB Pathway: The Mitogen-Activated Protein Kinase (MAPK) and cAMP response element-binding protein (CREB) pathway is another route for inducing P450 expression.[14][15]

Experimental Protocols

Protocol for WHO Insecticide Synergist Bioassay

This protocol is adapted from the World Health Organization (WHO) standard procedures for evaluating the effect of synergists on insecticide resistance.[4][16]

Objective: To determine if metabolic resistance, specifically involving P450s, is a significant mechanism of insecticide resistance in a given mosquito population.

Materials:

-

WHO tube test kits (including exposure tubes, holding tubes, and slide units)

-

Insecticide-impregnated papers (e.g., 0.05% deltamethrin, 0.75% permethrin)

-

Synergist-impregnated papers (4% PBO)

-

Control papers (impregnated with the solvent used for the insecticide and synergist)

-

Live, non-blood-fed female mosquitoes (3-5 days old) from the population of interest

-

Aspirator

-

10% sugar solution on cotton pads

-

Timer

-

Incubator or controlled environment (25 ± 2°C, 70-80% relative humidity)

Procedure:

-

Preparation: Label the exposure and holding tubes clearly for each treatment group: a) Insecticide only, b) PBO pre-exposure followed by insecticide, c) PBO only (synergist control), and d) Solvent control.

-

Mosquito Aspiration: Using an aspirator, carefully transfer 20-25 female mosquitoes into each of four holding tubes.

-

Synergist Pre-exposure: For the "PBO pre-exposure" and "PBO only" groups, attach the holding tubes to the exposure tubes containing the 4% PBO papers. For the "Insecticide only" and "Solvent control" groups, attach the holding tubes to exposure tubes with control papers.

-

Exposure Period 1 (Synergist): Expose the mosquitoes for exactly 1 hour.

-

Transfer: After 1 hour, transfer the mosquitoes from the PBO-exposed tubes into holding tubes.

-

Insecticide Exposure:

-

Immediately expose the PBO pre-exposed group to the insecticide-impregnated papers for 1 hour.

-

Simultaneously, expose the "Insecticide only" group to the insecticide-impregnated papers for 1 hour.

-

The "PBO only" and "Solvent control" groups are transferred to clean holding tubes.

-

-

Holding Period: After the 1-hour insecticide exposure, transfer all mosquitoes back to their respective clean, labeled holding tubes. Provide them with a 10% sugar solution on a cotton pad.

-

Mortality Reading: Hold the mosquitoes for 24 hours under controlled conditions. After 24 hours, record the number of dead and alive mosquitoes in each tube.

-

Data Analysis: Calculate the percentage mortality for each group. If mortality in the control group is between 5-20%, correct the mortality of the treated groups using Abbott's formula. A significant increase in mortality in the "PBO pre-exposure + Insecticide" group compared to the "Insecticide only" group indicates the involvement of P450-mediated metabolic resistance.

Protocol for Cytochrome P450 Activity Assay (ECOD Assay)

This protocol is a generalized method for measuring 7-ethoxycoumarin-O-deethylase (ECOD) activity, a common model substrate assay for P450 activity, in insect microsomes.[5][17][18][19]

Objective: To quantify the P450 enzymatic activity in an insect tissue preparation and to assess the inhibitory effect of PBO.

Materials:

-

Insect tissue (e.g., midguts, fat bodies, or whole abdomens)

-

Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing protease inhibitors)

-

Microsome isolation buffers (if preparing microsomes)

-

7-ethoxycoumarin (substrate)

-

NADPH (cofactor)

-

Piperonyl Butoxide (PBO)

-

7-hydroxycoumarin (standard for calibration curve)

-

Microplate reader with fluorescence detection (Excitation: ~380-390 nm, Emission: ~450-480 nm)

-

96-well black microplates

-

Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

-

Enzyme Preparation:

-

Dissect the desired tissue from insects on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

(Optional but recommended for cleaner results) Prepare microsomes by differential centrifugation of the homogenate.

-

Determine the protein concentration of the homogenate or microsomal fraction.

-

-

Reaction Setup (in a 96-well plate):

-

For each sample, prepare at least two wells: one for the total activity and one for the PBO-inhibited activity.

-

To each well, add a standardized amount of protein (e.g., 20-50 µg) from your enzyme preparation.

-

Add buffer to bring the volume to a pre-determined level (e.g., 180 µL).

-

To the "PBO-inhibited" wells, add PBO to a final concentration known to inhibit P450s (e.g., 10 µM). Add the same volume of solvent (e.g., acetone or ethanol) to the "total activity" wells.

-

Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Add 7-ethoxycoumarin to a final concentration of, for example, 0.45 µM.

-

Initiate the reaction by adding NADPH to a final concentration of, for example, 0.167 mM.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The product, 7-hydroxycoumarin, is fluorescent.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of 7-hydroxycoumarin to convert the fluorescence readings to the amount of product formed (pmol).

-

Calculate the rate of reaction (pmol/min) for each well from the linear portion of the kinetic curve.

-

Normalize the activity to the amount of protein in each well (pmol/min/mg protein).

-

The difference in activity between the "total activity" and "PBO-inhibited" wells represents the PBO-inhibitable P450 activity.

-

Protocol for Insecticide Metabolism Assay using HPLC

This is a generalized protocol to assess the rate of insecticide metabolism by insect microsomes and the inhibitory effect of PBO.[20][21]

Objective: To quantify the depletion of an insecticide over time by insect P450s and to determine the extent of inhibition by PBO.

Materials:

-

Insect microsomes (prepared as in 5.2)

-

Insecticide of interest (analytical grade)

-

Piperonyl Butoxide (PBO)

-

NADPH

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

-

Quenching solvent (e.g., ice-cold acetonitrile or methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile and water)

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, set up reaction mixtures containing:

-

Insect microsomes (e.g., 0.5 mg/mL protein)

-

Reaction buffer

-

Insecticide (at a known starting concentration, e.g., 10 µM)

-

-

Prepare parallel reactions with and without a known concentration of PBO (e.g., 10 µM).

-

Include a control reaction without NADPH to account for non-enzymatic degradation.

-

-

Initiation and Incubation:

-

Pre-incubate the mixtures at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reactions by adding NADPH.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing an equal or double volume of ice-cold quenching solvent to stop the reaction.

-

-

Sample Preparation for HPLC:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Develop an HPLC method to separate and quantify the parent insecticide. This involves optimizing the mobile phase composition, flow rate, and detector wavelength.

-

Inject the samples onto the HPLC system.

-

Generate a standard curve using known concentrations of the insecticide to quantify the amount remaining in each sample.

-

-

Data Analysis:

-

Plot the concentration of the insecticide remaining versus time for each condition (with and without PBO, and the no-NADPH control).

-

Calculate the rate of metabolism (e.g., nmol insecticide metabolized/min/mg protein).

-

Compare the rate of metabolism in the presence and absence of PBO to determine the percentage of inhibition.

-

Logical Workflows and Relationships

Experimental Workflow for Investigating PBO Synergism

The following diagram illustrates a typical workflow for a researcher investigating the role of P450-mediated metabolic resistance and the potential for PBO to overcome it.

Complexities and Considerations

While PBO is a highly effective P450 inhibitor, its action can be complex.

-

Antagonism: In some cases, PBO can antagonize the toxicity of certain insecticides. This is particularly true for pro-insecticides, such as some organophosphates, that require P450-mediated activation to become toxic. By inhibiting the activating P450, PBO can reduce the efficacy of these compounds.

-

Induction of Detoxification Genes: Paradoxically, exposure to PBO itself has been shown to induce the transcription of certain P450 and Glutathione S-transferase (GST) genes.[22][23] This suggests that while PBO is an effective inhibitor of P450 enzyme activity, it can also trigger the insect's xenobiotic stress response pathways at the transcriptional level.

-

Inhibition of Other Enzymes: While P450s are the primary target, there is some evidence that PBO can also inhibit other detoxification enzymes, such as certain carboxylesterases, although generally to a lesser extent.[24]

Conclusion

Piperonyl butoxide remains a critical tool in managing insecticide resistance. Its function as a broad-spectrum inhibitor of cytochrome P450 enzymes allows it to restore the efficacy of many classes of insecticides against resistant insect populations. For researchers and professionals in drug and insecticide development, a thorough understanding of PBO's mechanism of action, the quantitative aspects of its synergistic effects, and the underlying genetic and biochemical basis of P450-mediated resistance is essential. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into this vital area of pest management and for the development of next-generation resistance-breaking strategies.

References

- 1. Synergist piperonyl butoxide enhances the efficacy of deltamethrin in deltamethrin-resistant Anopheles culicifacies sensu lato in malaria endemic districts of Odisha State, India - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insecticide Resistance Profiles and Synergism of Field Aedes aegypti from Indonesia | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. mesamalaria.org [mesamalaria.org]

- 5. Efficiency of Several Cytochrome P450 Biomarkers in Highlighting the Exposure of Daphnia magna to an Organophosphate Pesticide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrethroid-resistant malaria vector Anopheles gambiae restored susceptibility after pre-exposure to piperonyl-butoxide: results from country-wide insecticide resistance monitoring in Tanzania, 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CncC/Maf-mediated xenobiotic response pathway in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional regulation of xenobiotic detoxification in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enthralling genetic regulatory mechanisms meddling insecticide resistance development in insects: role of transcriptional and post-transcriptional events - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Xenobiotic responses in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pacmossi.org [pacmossi.org]

- 17. A microfluorometric method for measuring ethoxycoumarin-O-deethylase activity on individual Drosophila melanogaster abdomens: interest for screening resistance in insect populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of assay conditions to quantify ECOD activity in vivo in individual Daphnia magna. Assay performance evaluation with model CYP 450 inducers/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. xisdxjxsu.asia [xisdxjxsu.asia]

- 21. researchgate.net [researchgate.net]

- 22. Piperonyl butoxide induces the expression of cytochrome P450 and glutathione S-transferase genes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Piperonyl Butoxide-d9: Commercial Availability, Analytical Applications, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated Piperonyl Butoxide (Piperonyl Butoxide-d9), a critical tool in modern analytical chemistry and toxicological research. This document details its commercial availability, provides in-depth experimental protocols for its use as an internal standard, and explores its mechanisms of action, including its well-established role as a cytochrome P450 inhibitor and its interactions with key signaling pathways.

Commercial Availability and Specifications

This compound is readily available from a range of commercial suppliers specializing in research chemicals and analytical standards. The product is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of key specifications from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | 1329834-53-8 | C₁₉H₂₁D₉O₅ | 347.49 | Information available upon request | Contact supplier |

| US Biological Life Sciences | 1329834-53-8 | C₁₉H₂₁D₉O₅ | 347.49 | Highly Purified | 1 mg |

| MedChemExpress | 1329834-53-8 | C₁₉H₂₁D₉O₅ | 347.49 | ≥98.0% | 1 mg, 5 mg, 10 mg |

| Cayman Chemical | 1329834-53-8 | C₁₉H₂₁D₉O₅ | 347.5 | ≥99% deuterated forms (d₁-d₉) | 1 mg, 5 mg |

| GlpBio | 1329834-53-8 | C₁₉H₂₁D₉O₅ | 347.5 | >98% | 1 mg, 5 mg, 10 mg |

| Sigma-Aldrich (Supelco) | 1329834-53-8 | C₁₉D₉H₂₁O₅ | 347.49 | Analytical Standard | 10 mg |

| LGC Standards | 1329834-53-8 | C₁₉H₂₁D₉O₅ | 347.49 | >95% (HPLC) | 1 mg, 5mg, 10mg |

Experimental Protocols

This compound is predominantly utilized as an internal standard in chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of piperonyl butoxide and other analytes. Its deuterated nature ensures similar chemical and physical properties to the non-labeled analog, leading to comparable extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification.

Quantification of Pyrethroid Pesticides in Environmental Samples using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of pyrethroid pesticides in water samples.

Methodology:

-

Sample Preparation:

-

Collect 1 L of water sample in a clean glass container.

-

Spike the sample with a known concentration of this compound solution (e.g., 100 ng/L).

-

Perform liquid-liquid extraction (LLE) using a suitable organic solvent such as dichloromethane (DCM) or a mixture of hexane and acetone. Repeat the extraction three times.

-

Alternatively, for cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be used. Condition the cartridge with methanol followed by deionized water. Pass the sample through the cartridge, and elute the analytes with an appropriate solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each pyrethroid and for this compound (e.g., m/z specific to the deuterated compound).

-

-

-

Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of the target pyrethroids and a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the pyrethroids in the samples using the calibration curve.

-

Analysis of Neonicotinoid Insecticides in Biological Matrices by LC-MS/MS using this compound

This protocol provides a general method for the determination of neonicotinoid insecticides in samples such as honey or animal tissues.

Methodology:

-

Sample Preparation (QuEChERS Method):

-

Homogenize 5 g of the sample with 10 mL of water.

-

Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the acetonitrile supernatant and add it to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the target neonicotinoids. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Source Temperature: 500 °C.

-

IonSpray Voltage: 5500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each neonicotinoid and for this compound.

-

-

-

Quantification:

-

Prepare matrix-matched calibration standards by spiking blank matrix extracts with known concentrations of neonicotinoids and a constant concentration of this compound.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of neonicotinoids in the samples from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

The primary and most well-understood mechanism of action of Piperonyl Butoxide is the inhibition of cytochrome P450 (CYP) enzymes. However, its effects extend to other cellular signaling pathways.

Cytochrome P450 Inhibition

Piperonyl Butoxide acts as a potent, non-specific inhibitor of various CYP isoforms in insects and, to a lesser extent, in mammals. This inhibition is the basis for its synergistic effect with pesticides, as it prevents their metabolic detoxification, thereby increasing their potency and duration of action.

Navigating the Safe Handling of PBO-d9: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the proper handling and storage of chemical compounds are paramount to ensuring laboratory safety and data integrity. This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for Piperonyl Butoxide-d9 (PBO-d9), a deuterated analog of the commonly used insecticide synergist, Piperonyl Butoxide (PBO).

PBO-d9 is primarily utilized as an internal standard for the quantification of PBO in various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While the deuteration of PBO is unlikely to significantly alter its fundamental chemical properties and associated hazards, it is prudent to adhere to stringent safety protocols based on the data available for its non-deuterated counterpart, PBO.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of PBO-d9 is foundational to its safe handling. The following table summarizes key data for this compound.

| Property | Value |

| Chemical Name | 5-((2-(2-(butoxy-d9)ethoxy)ethoxy)methyl)-6-propylbenzo[d][1][2]dioxole |

| Synonyms | PBO-d9 |

| CAS Number | 1329834-53-8 |

| Molecular Formula | C₁₉H₂₁D₉O₅ |

| Molecular Weight | 347.5 g/mol |

| Physical State | Typically supplied as a solution in acetonitrile |

| Purity | ≥99% deuterated forms (d₁-d₉) |

| Solubility | Soluble in acetonitrile. Slightly soluble in chloroform and methanol. |

Section 2: Safety and Hazard Information

Based on the available data for Piperonyl Butoxide (PBO), PBO-d9 should be handled with care, assuming similar hazard characteristics. The primary hazards associated with PBO include mild skin and eye irritation. It is also classified as very toxic to aquatic life with long-lasting effects.[3]

Hazard Classification

| Hazard | Category | Precautionary Statement |

| Skin Irritation | Mild | H316: Causes mild skin irritation.[3] |

| Eye Irritation | Causes eye irritation. | H320: Causes eye irritation.[3] |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410: Very toxic to aquatic life with long lasting effects.[3] |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.[3] |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If skin irritation occurs, get medical advice/attention.[3] |

| Inhalation | Move person to fresh air. If the person is not breathing, call for an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice. |

| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[3] |

Section 3: Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risks in the laboratory.

Safe Handling Practices

-

Ventilation: Handle PBO-d9 in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or aerosols.

-

Avoid Contact: Take prudent precautions to avoid contact with skin, eyes, and clothing.[3]

-

Hygiene: Do not eat, drink, or smoke while handling this product. Wash hands thoroughly after handling.

-

Spills: Handle and open containers in a manner to prevent spillage.[2] In case of a spill, isolate the area and use appropriate absorbent materials for cleanup.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling PBO-d9:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Section 4: Storage and Stability

Correct storage is essential for maintaining the integrity and stability of PBO-d9.

| Storage Parameter | Guideline |

| Temperature | -20°C.[1] |

| Container | Store in the original, tightly sealed container. |

| Environment | Store in a dry, well-ventilated area away from direct sunlight and sources of heat.[2][3] |

| Stability | The product is stable for at least 2 years when stored as recommended.[1] |

| Incompatibilities | Keep away from incompatible materials.[2] |

Section 5: Experimental Protocols and Workflows

The following diagrams illustrate standardized workflows for the safe handling and emergency response related to PBO-d9.

Section 6: Toxicological Information

Section 7: Disposal Considerations

All waste materials contaminated with PBO-d9, including empty containers, unused product, and cleanup materials, should be disposed of as hazardous chemical waste.[4] Disposal must be in accordance with all applicable local, state, and federal regulations. Do not dispose of PBO-d9 or its solutions into drains or the environment, given its high toxicity to aquatic organisms.

By adhering to the guidelines outlined in this technical guide, researchers can significantly mitigate the risks associated with the handling and use of PBO-d9, ensuring a safe and productive laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Use of Piperonyl Butoxide-d9 as an Internal Standard in LC-MS/MS

Introduction

In the field of quantitative analysis, particularly in complex matrices such as food, environmental, and biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands out for its high sensitivity and selectivity.[1] The accuracy of LC-MS/MS quantification, however, can be affected by several factors including matrix effects, variations in sample preparation, and instrument performance.[2] To mitigate these issues, the use of an internal standard is crucial. An ideal internal standard is a compound that behaves identically to the analyte of interest during sample processing and analysis but is distinguishable by the mass spectrometer.[3]

Stable isotope-labeled (SIL) internal standards, such as Piperonyl Butoxide-d9 (PBO-d9), are considered the gold standard for quantitative LC-MS/MS analysis.[4] PBO-d9 is an isotopically labeled analog of Piperonyl Butoxide (PBO), a widely used insecticide synergist.[5][6] By replacing nine hydrogen atoms with deuterium, PBO-d9 has a higher mass than PBO but exhibits nearly identical physicochemical properties, chromatographic retention time, and ionization efficiency. This allows it to effectively compensate for variations throughout the analytical workflow, leading to highly accurate and precise quantification of PBO.[3]

These application notes provide a detailed protocol for the quantification of Piperonyl Butoxide in various matrices using this compound as an internal standard with LC-MS/MS.

Principle of Internal Standardization with PBO-d9

The core principle of using PBO-d9 is isotope dilution mass spectrometry (IDMS). A known amount of the internal standard (PBO-d9) is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[7] Both the analyte (PBO) and the internal standard (PBO-d9) are then subjected to the same extraction, cleanup, and analysis steps.

Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization signal due to matrix components will affect both the analyte and the internal standard to the same extent because they co-elute from the LC column.[1]

The mass spectrometer detects and quantifies both compounds separately based on their unique mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variations are normalized. A calibration curve is generated by plotting these peak area ratios against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in an unknown sample is then determined from this curve.

Experimental Protocols

This section details the necessary materials, reagent preparation, sample preparation, and instrumental analysis for the quantification of Piperonyl Butoxide.

Materials and Reagents

-

Standards: Piperonyl Butoxide (PBO, ≥98% purity), this compound (PBO-d9, ≥97% purity).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), ammonium formate, magnesium sulfate (anhydrous), sodium chloride.

-

Sample Preparation Kits: QuEChERS extraction kits (e.g., containing magnesium sulfate and sodium chloride) and appropriate dispersive SPE (dSPE) cleanup kits.[6][8]

-

Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, autosampler vials.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of PBO and PBO-d9 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Store at -20°C.[5]

-

-

Intermediate PBO Solution (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL PBO stock solution into a 10 mL volumetric flask.

-

Bring to volume with methanol.

-

-

Internal Standard (IS) Working Solution (1 µg/mL):

-

Pipette 100 µL of the 1 mg/mL PBO-d9 stock solution into a 10 mL volumetric flask.

-

Bring to volume with methanol. This solution will be used for spiking samples.

-

-

Calibration Curve Standards:

-

Prepare a series of calibration standards by diluting the intermediate PBO solution. For a range of 5 to 500 ng/mL, standards can be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Spike each calibration standard with the IS working solution to a final concentration of 50 ng/mL.

-

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[6][9]

-

Sample Homogenization: Weigh 5-10 g of the homogenized sample (e.g., animal feed, fruit puree) into a 50 mL centrifuge tube.[6][10]

-

Internal Standard Spiking: Add a precise volume of the PBO-d9 IS working solution (e.g., 50 µL of 1 µg/mL) to the sample.

-

Extraction:

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.[9]

-

Dispersive SPE (dSPE) Cleanup:

-

Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile extract into a dSPE cleanup tube containing sorbents like primary secondary amine (PSA) and MgSO₄.[10]

-

Vortex for 1 minute and then centrifuge at high speed for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned extract and dilute it as needed with the initial mobile phase composition (e.g., 1:1 with water).[11]

-

Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Analysis

The following tables summarize typical instrumental parameters for the analysis of PBO and its internal standard, PBO-d9. Parameters should be optimized for the specific instrument and application.

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Typical Setting |

| Liquid Chromatography (LC) | |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 2.7 µm)[4][11] |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate[8] |

| Mobile Phase B | Methanol or Acetonitrile[8] |

| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 95% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL[12] |

| Column Temperature | 40°C |

| Tandem Mass Spectrometry (MS/MS) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| Precursor Ion (PBO) | m/z 356.2 ([M+NH₄]⁺) or 339.2 ([M+H]⁺)[6][13] |

| Product Ions (PBO) | m/z 177.1, 119.1[13][14] |

| Precursor Ion (PBO-d9) | m/z 348.5 ([M+H]⁺) or 365.2 ([M+NH₄]⁺) (Calculated) |

| Product Ions (PBO-d9) | To be determined empirically, likely m/z ~177 and ~128 |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | ~50-100 ms |

Note: The precursor ion for PBO can be the ammonium adduct ([M+NH₄]⁺) or the protonated molecule ([M+H]⁺), depending on the mobile phase composition.[6] The most abundant and stable transition should be used for quantification, with the second transition used for confirmation.

Method Performance and Validation

A validated method ensures reliable and reproducible results. The following table summarizes typical performance characteristics for a validated LC-MS/MS method for PBO analysis.

Table 2: Method Validation Summary

| Validation Parameter | Typical Acceptance Criteria | Example Performance |

| Linearity (R²) | ≥0.990[15] | >0.995 |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 - 10 µg/kg (ppb)[6][16] |

| Accuracy (% Recovery) | 70 - 120%[15] | 84 - 115%[6] |

| Precision (% RSD) | ≤20%[15] | ≤10%[6] |

| Selectivity | No significant interfering peaks at the retention time of the analytes | No interferences observed in blank matrix |

| Matrix Effect | Within ±20% is considered negligible[15] | Compensated by PBO-d9 |

The use of this compound as an internal standard provides a robust and accurate method for the quantification of Piperonyl Butoxide by LC-MS/MS. Its nearly identical chemical behavior to the unlabeled analyte ensures effective compensation for sample matrix effects and procedural variations.[3] The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable quantitative assay for PBO in a variety of complex matrices.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Simultaneous determination of spinosad, temephos, and piperonyl butoxide in animal-derived foods using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. osha.gov [osha.gov]

- 13. agilent.com [agilent.com]

- 14. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for GC-MS Quantification of Pyrethroids

This document provides a detailed protocol for the quantification of pyrethroid insecticides in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates the use of deuterated internal standards to ensure accuracy and precision, a critical aspect of robust analytical methodology.

Introduction

Pyrethroids are a major class of synthetic insecticides used globally in agriculture and residential applications. Their presence in the environment is of significant concern due to their high toxicity to non-target organisms, particularly aquatic life. Accurate and sensitive quantification of pyrethroids is therefore essential for environmental monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. The use of stable isotope-labeled internal standards, which mimic the behavior of the target analytes during sample preparation and analysis, is the gold standard for achieving the highest quality quantitative data by correcting for matrix effects and procedural losses.[1][2]

While Piperonyl Butoxide (PBO) is a common synergist found in pyrethroid formulations, and deuterated PBO (PBO-d9) is used for its own quantification, the scientifically validated approach for pyrethroid analysis relies on the use of corresponding deuterated pyrethroid analogs.[3][4] This protocol, therefore, details a method using deuterated pyrethroid internal standards for the accurate quantification of pyrethroid residues. PBO-d9 can be included for the simultaneous quantification of PBO.

Experimental Protocol

This protocol is a comprehensive guide for the analysis of pyrethroids in water samples, from collection to final data analysis.

Materials and Reagents

-

Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane, n-Hexane (all pesticide residue grade)

-

Standards:

-

Native pyrethroid standards (e.g., Bifenthrin, Permethrin, Cypermethrin, Deltamethrin, Lambda-cyhalothrin)

-

Deuterated pyrethroid internal standards (e.g., Permethrin-d6, Cypermethrin-d6, Bifenthrin-d5)

-

Piperonyl Butoxide (PBO) and PBO-d9 (optional, for PBO quantification)

-

-

Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Magnesium Sulfate, Sodium Chloride, PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black) for QuEChERS.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

-

Sample Containers: Amber glass bottles with PTFE-lined caps.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample extraction and cleanup.[5][6]

-

Extraction:

-

Measure 10 mL of the water sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate volume of the deuterated internal standard mix.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, C18, and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for pyrethroid analysis. These may require optimization based on the specific instrument and target analytes.[6][7][8]

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 150°C at 25°C/min.

-

Ramp to 280°C at 5°C/min, hold for 10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide enhanced sensitivity for some pyrethroids.[1][2]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor: Select characteristic ions for each pyrethroid and its deuterated internal standard.

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards in a clean solvent or matrix extract, ranging from the limit of quantification (LOQ) to the upper end of the expected sample concentration range. Each calibration standard must contain the same concentration of the deuterated internal standard mix as the samples.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with a correlation coefficient (R²) of >0.99 is desirable.[6]

-

Quantification: The concentration of the pyrethroids in the samples is determined by calculating the analyte to internal standard peak area ratio and interpolating the concentration from the calibration curve.

Data Presentation

The following table summarizes typical performance data for the GC-MS quantification of selected pyrethroids.

| Pyrethroid | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Bifenthrin | 0.5 | 85-110 | < 15 | [6] |

| Permethrin | 1.0 | 80-115 | < 15 | [6] |

| Cypermethrin | 1.0 | 80-115 | < 15 | [6] |

| Deltamethrin | 2.0 | 75-110 | < 20 | [6] |

| λ-Cyhalothrin | 0.5 | 85-110 | < 15 | [7] |

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of pyrethroids.

Caption: Experimental workflow for pyrethroid analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.usgs.gov [pubs.usgs.gov]

Application Notes and Protocols for the Analysis of Piperonyl Butoxide (PBO) in Honeybee Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl butoxide (PBO) is a synthetic compound used as a synergist in pesticide formulations.[1][2][3] While it possesses little to no intrinsic pesticidal activity, it enhances the potency of certain insecticides, such as pyrethrins and pyrethroids, by inhibiting the metabolic enzymes in insects that would otherwise break down the active ingredients.[1][3] Given its widespread use in agriculture and residential settings, PBO can contaminate honeybee matrices, including the bees themselves, honey, beeswax, and pollen. Monitoring PBO levels in these matrices is crucial for assessing the exposure of honeybee colonies to pesticides and ensuring the safety of honeybee products for human consumption.

These application notes provide detailed protocols for the sample preparation and analysis of PBO in various honeybee matrices. The methodologies are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of PBO in honeybee matrices is depicted below.

Figure 1: General workflow for PBO analysis in honeybee matrices.

Experimental Protocols

The following protocols are generalized procedures based on published methods.[4][5][6][7] Researchers should validate these methods in their own laboratories.

Sample Preparation of Honeybees for PBO Analysis

Materials and Reagents:

-

Homogenizer (e.g., bead beater, mortar and pestle)

-

Centrifuge and 50 mL centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

n-Hexane (optional, for wax removal)[4]

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)

-

Dispersive SPE (dSPE) sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)

-

Syringe filters (0.22 µm)

Protocol:

-

Weigh approximately 1-2 g of homogenized honeybee sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and 10 mL of acetonitrile. For samples with high wax content, 3 mL of n-hexane can be added to aid in wax removal.[4]

-

Add the QuEChERS extraction salts to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the cleanup sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Sample Preparation of Beeswax for PBO Analysis

Materials and Reagents:

-

Water bath or oven

-

Freezer (-20 °C)

-

Acetonitrile (ACN), HPLC grade

-

QuEChERS extraction salts

-

dSPE sorbents (e.g., PSA, C18)

Protocol:

-

Melt the beeswax sample at a controlled temperature (e.g., 80°C) to obtain a homogenous liquid.

-

Weigh approximately 1 g of the melted beeswax into a 50 mL centrifuge tube.

-

Add 10 mL of pre-heated acetonitrile.

-

Vortex while hot to ensure good mixing.

-

Place the tube in a freezer at -20°C for at least 30 minutes to precipitate the wax.

-

Centrifuge at a low temperature to pellet the solidified wax.

-

Decant the acetonitrile supernatant into a dSPE tube.

-

Proceed with the dSPE cleanup as described in the honeybee protocol (steps 7-9).

Sample Preparation of Pollen for PBO Analysis

Materials and Reagents:

-

Grinder or mortar and pestle

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-